molecular formula C20H13ClF3N5O2 B3409941 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 895016-56-5

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3409941
CAS No.: 895016-56-5
M. Wt: 447.8 g/mol
InChI Key: RBNYVNGIHACROH-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a 3-chlorophenyl group and at the 5-position with an acetamide moiety bearing a 4-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N5O2/c21-13-2-1-3-15(8-13)29-18-16(9-26-29)19(31)28(11-25-18)10-17(30)27-14-6-4-12(5-7-14)20(22,23)24/h1-9,11H,10H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNYVNGIHACROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate to yield the pyrazole intermediate. This intermediate undergoes further cyclization with formamide to form the pyrazolo[3,4-d]pyrimidine core. The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine with 4-(trifluoromethyl)phenylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C21H18ClN5O4
  • Molecular Weight : 439.8 g/mol

Structural Features

The compound features a pyrazolo[3,4-d]pyrimidine core with a 3-chlorophenyl group and a trifluoromethyl-substituted phenyl acetamide moiety. This unique structure contributes to its biological activity.

Anticancer Applications

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound under discussion has shown promising results against various cancer cell lines:

Table 1: Anticancer Activity Overview

Cell LineCompoundIC50 (µM)
MCF7 (Breast Cancer)2-[1-(3-chlorophenyl)-4-oxo...]1.88
A549 (Lung Cancer)2-[1-(3-chlorophenyl)-4-oxo...]26
HepG2 (Liver Cancer)2-[1-(3-chlorophenyl)-4-oxo...]0.74 mg/mL

These compounds have demonstrated cytotoxic effects by inhibiting key enzymes involved in cancer proliferation and inducing apoptosis through cell cycle arrest mechanisms.

Anti-inflammatory Effects

The structural characteristics of the compound suggest potential anti-inflammatory properties. Similar derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes:

Table 2: Inhibition of COX Enzymes

CompoundTarget EnzymeIC50 (μmol)
Compound DCOX-20.04 ± 0.02
CelecoxibCOX-20.04 ± 0.01

This indicates that the compound may be effective in treating inflammatory diseases by modulating inflammatory pathways.

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • A study evaluating a related compound demonstrated significant tumor size reduction in animal models.
  • Another research highlighted the compound's effectiveness in lowering inflammatory markers in induced models of inflammation.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells. The molecular targets include CDK2 and CDK4, which are often overexpressed in various cancers .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:

2-[1-(3-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide (CAS: 778623-11-3)

  • Key Difference : Replaces the 4-(trifluoromethyl)phenyl group with a methyl group on the acetamide nitrogen.
  • This analog’s simpler structure may enhance metabolic stability but reduce target specificity .

2-[1-(4-Fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (CAS: 852450-57-8)

  • Key Differences :
    • Aryl Substituent : 4-Fluorophenyl (vs. 3-chlorophenyl) at the 1-position.
    • Acetamide Position : Trifluoromethyl group at the ortho position (vs. para) on the phenyl ring.
  • Impact: The 4-fluoro substituent may enhance electron-withdrawing effects compared to 3-chloro, altering π-π stacking or hydrogen-bonding interactions.

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

  • Key Differences: Replaces the pyrazolo[3,4-d]pyrimidinone core with a simpler pyrazole ring. Includes a cyano group at the 3-position and a 4-chlorophenyl group.
  • Simplified core structure may reduce metabolic stability compared to fused pyrimidine systems .

Chromenone-Containing Derivatives (Example 83, Patent WO2013/004559)

  • Key Differences: Incorporates a chromen-4-one moiety fused to the pyrazolo[3,4-d]pyrimidine core. Features dimethylamino and isopropoxy substituents.
  • Impact: Extended conjugation from the chromenone system may improve UV absorption or fluorescence properties. Bulky substituents (e.g., isopropoxy) could enhance selectivity for hydrophobic binding pockets .

Data Table: Structural and Functional Comparison

Compound Name / CAS Core Structure Key Substituents Notable Properties / Applications Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 1-(3-Chlorophenyl), 5-(N-[4-(trifluoromethyl)phenyl]acetamide) Potential enzyme inhibition (inferred)
778623-11-3 Pyrazolo[3,4-d]pyrimidin-4-one 1-(3-Chlorophenyl), 5-(N-methylacetamide) Simplified analog for metabolic studies
852450-57-8 Pyrazolo[3,4-d]pyrimidin-4-one 1-(4-Fluorophenyl), 5-(N-[2-(trifluoromethyl)phenyl]acetamide) Steric hindrance at ortho position
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 1-(4-Chlorophenyl), 3-cyano, 5-(chloroacetamide) Insecticidal activity (Fipronil derivative)
Example 83 (WO2013/004559) Pyrazolo[3,4-d]pyrimidine-chromenone 1-(Dimethylamino-3-fluoro-4-isopropoxyphenyl), chromen-4-one High melting point (302–304°C)

Research Findings and Trends

  • Substituent Position Matters : Para-substituted trifluoromethyl groups (target compound) may optimize binding compared to ortho-substituted analogs due to reduced steric clash .
  • Core Modifications: Fused systems (e.g., chromenone in Example 83) introduce rigidity and extended conjugation, which could improve photostability or bioavailability .

Biological Activity

The compound 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The compound features a complex structure with both chlorophenyl and trifluoromethyl substituents that enhance its biological activity. The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : The initial step involves reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
  • Cyclization : The intermediate is cyclized with formamide to yield the pyrazolopyrimidine core.
  • Acylation : Finally, acylation with 3-chlorobenzoyl chloride in the presence of a base like triethylamine leads to the formation of the desired compound.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may function as an inhibitor of various enzymes or receptors involved in critical biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Antioxidant Activity : It exhibits antioxidant properties that could protect cells from oxidative stress.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has demonstrated significant cytotoxicity against various cancer cell lines such as MCF7 and NCI-H460, with IC50 values indicating potent growth inhibition (IC50 = 0.39 ± 0.06 μM for HCT116) .
    • Its mechanism includes inducing apoptosis and inhibiting cell proliferation through caspase activation .
  • Anti-inflammatory Effects :
    • It has been reported to suppress COX-2 activity, which is a target for anti-inflammatory drugs. The IC50 for COX-2 inhibition was comparable to standard anti-inflammatory agents .
  • Antimicrobial Properties :
    • Preliminary evaluations suggest that the compound may possess antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment .

Case Studies and Research Findings

A review of recent literature reveals several studies assessing the biological activity of similar pyrazolo compounds:

CompoundActivityCell LineIC50 Value
Compound AAnticancerMCF73.79 µM
Compound BAnticancerNCI-H46042.30 µM
Compound CAnti-inflammatoryCOX-20.04 µmol
Compound DAntimicrobialVariousNot specified

These findings illustrate the broad spectrum of biological activities exhibited by pyrazolo derivatives and underscore the potential therapeutic applications of compounds like this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide

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